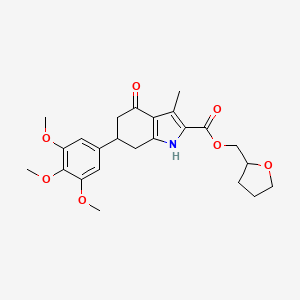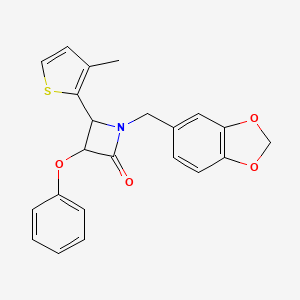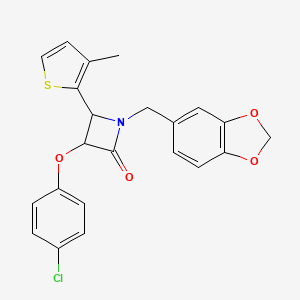![molecular formula C19H19ClN2O5 B4304235 3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid](/img/structure/B4304235.png)
3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid
Vue d'ensemble
Description
3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid, also known as CNPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CNPA belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of 3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins, a group of inflammatory mediators. 3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid selectively inhibits the COX-2 enzyme, which is induced in response to inflammation, while sparing the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining. By inhibiting the COX-2 enzyme, 3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid reduces the production of inflammatory mediators and thereby exhibits anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. 3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid has also been found to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the regulation of inflammation. Additionally, 3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid has been found to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. 3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid has also been extensively studied for its potential therapeutic applications, making it a valuable tool for research. However, 3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid also has some limitations for lab experiments. It is a highly potent compound and must be handled with care. Additionally, 3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid exhibits some toxicity and may not be suitable for certain types of experiments.
Orientations Futures
There are several future directions for research on 3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid. One area of interest is the development of new derivatives of 3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid with improved pharmacological properties. Another area of interest is the investigation of the potential use of 3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid in combination with other drugs for the treatment of inflammatory conditions and cancer. Additionally, further research is needed to elucidate the mechanisms underlying the anticancer properties of 3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid.
Applications De Recherche Scientifique
3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. 3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid has also been found to exhibit anticancer properties and has been studied for its potential use in cancer treatment.
Propriétés
IUPAC Name |
3-(2-chloro-5-nitrophenyl)-3-(4-phenylbutanoylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5/c20-16-10-9-14(22(26)27)11-15(16)17(12-19(24)25)21-18(23)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-11,17H,4,7-8,12H2,(H,21,23)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNJGEIAIQNZON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC(CC(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-[1-(4-fluorobenzyl)-4-oxo-3-phenoxyazetidin-2-yl]benzoate](/img/structure/B4304164.png)


![7-(1,3-benzodioxol-5-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B4304177.png)


![5-[2-(4-fluorophenyl)vinyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304212.png)
![3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4304213.png)

![1-[1-methyl-2-oxo-2-(1H-pyrazol-1-yl)ethyl]-4-nitro-1H-pyrazole](/img/structure/B4304227.png)
![3-(2-chloro-5-nitrophenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid](/img/structure/B4304242.png)
![3-(2-chloro-5-nitrophenyl)-3-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}propanoic acid](/img/structure/B4304249.png)
![3-(trifluoromethyl)benzyl 4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoate](/img/structure/B4304257.png)